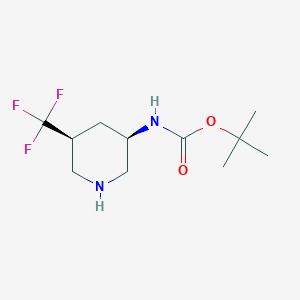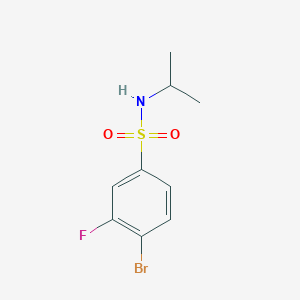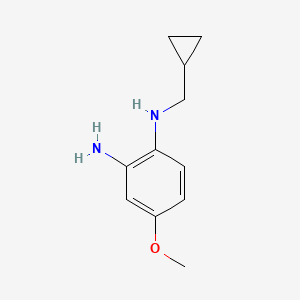
1-(环丙基甲基)-4-甲氧基苯-1,2-二胺
描述
N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine: is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with methoxy and diamine groups
科学研究应用
Chemistry: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents with anticancer or antimicrobial properties.
Industry: In the industrial sector, N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine typically involves the following steps:
Formation of the Cyclopropylmethyl Intermediate: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium methoxide, under anhydrous conditions.
Aromatic Substitution: The cyclopropylmethyl intermediate is then reacted with 4-methoxybenzene-1,2-diamine in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
作用机制
The mechanism by which N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances the compound’s binding affinity and specificity, while the methoxy and diamine groups contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
- N1-(cyclopropylmethyl)benzene-1,3-diamine
- N1-(cyclopropylmethyl)-N1-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine
Comparison: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is unique due to the presence of the methoxy group on the benzene ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as N1-(cyclopropylmethyl)benzene-1,3-diamine, which lacks the methoxy group, and N1-(cyclopropylmethyl)-N1-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine, which has a different substitution pattern on the benzene ring.
This detailed article provides a comprehensive overview of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-N-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-9-4-5-11(10(12)6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDPSYYYFFCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
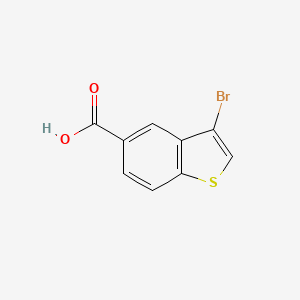
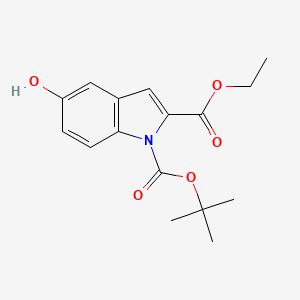
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
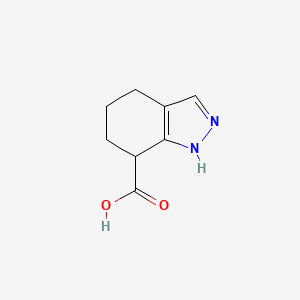
![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)

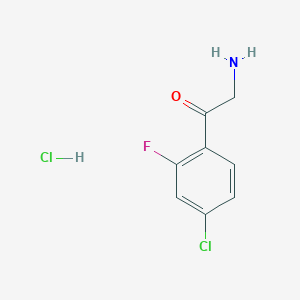
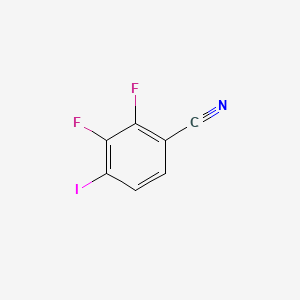
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)

